5,7-二溴-2-萘酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

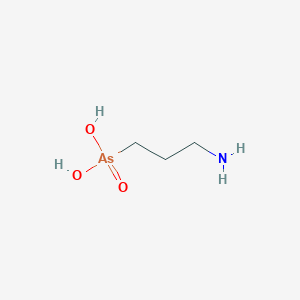

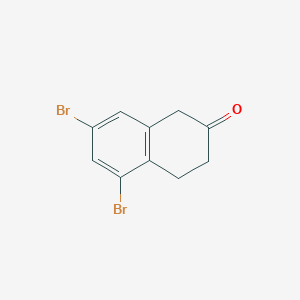

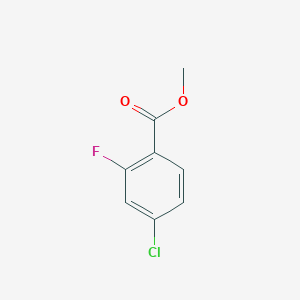

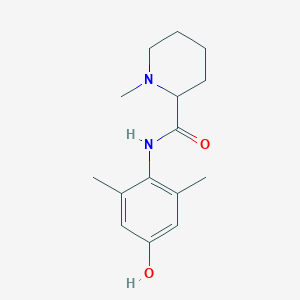

5,7-Dibromo-2-tetralone is a chemical compound with the formula C10H8Br2O . It is used in laboratory settings and not for medicinal, household, or other uses .

Synthesis Analysis

The synthesis of 5,7-Dibromo-2-tetralone involves a crude reaction mixture purified by flash chromatography . The reaction yields two major compounds, one of which is 5,7-Dibromo-2-tetralone .Molecular Structure Analysis

The molecular structure of 5,7-Dibromo-2-tetralone includes a total of 29 bonds. There are 18 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 urea (-thio) derivative, and 1 hydrazone .Chemical Reactions Analysis

The chemical reactions involving 5,7-Dibromo-2-tetralone are complex and involve several steps. For instance, the synthesis of tetralones involves a catalyst generated in situ from [Rh(COD)Cl]2, ®-DTBM-SEGPHOS, and NaBARF . This process generates the 3,4-dihydronaphthalen-1(2H)-one products in good yields with excellent enantioselectivities .Physical And Chemical Properties Analysis

5,7-Dibromo-2-tetralone has a molecular weight of 303.98 and an exact mass of 301.89400 . It has a PSA of 17.1, an XLogP3 of 3.26940, and a density of 1.84 g/cm3 .科学研究应用

Synthesis of New Hydantoin Compounds

5,7-Dibromo-2-tetralone has been used as an intermediate in the synthesis of new hydantoin compounds . These compounds were synthesized using 3-bromo phenylacetic acid and 3,4-dimethylbromobenzene as starting materials, with 7-bromo-2-tetralone and 2-bromo-5,6,8,9-tetrahydro-7-benzocyclo-heptenone as intermediates . The key steps involved in the synthesis include Ullmann reaction, Suzuki reaction, and Bucherer-Berg’s reaction .

Antitussive Effect

The synthesized hydantoin compounds have shown significant antitussive effects on the ammonia-induced cough of mice . This suggests that 5,7-Dibromo-2-tetralone could be a valuable compound in the development of new antitussive drugs.

Development of ICT-Based Fluorescent Probes

A series of novel intramolecular charge transfer (ICT) based 2-benzylidene-1-tetralones that contain nitrogen mustard for drug release monitoring and cervical cancer therapy were developed . Their emission wavelength and Stokes shift were up to 550 nm and 142 nm, respectively . This indicates that 5,7-Dibromo-2-tetralone could be used in the development of fluorescent probes for drug release monitoring.

Cervical Cancer Therapy

The developed ICT-based 2-benzylidene-1-tetralones exerted excellent anticancer activity against cervical cancer cells . Among them, 2-{4-[bis(2-chloroethyl)amino]benzylidene}-7-fluoro-3,4-dihydronaphthalen-1(2H)-one showed the strongest anti-proliferation activity that inhibited HeLa cell cycle in G2/M phase and induced cell apoptosis . This suggests that 5,7-Dibromo-2-tetralone could be a potential compound in the treatment of cervical cancer.

Building Blocks for Therapeutically Functional Compounds

Many α-tetralone derivatives, including 5,7-Dibromo-2-tetralone, are building blocks that have been used in the synthesis of therapeutically functional compounds . These include antibiotics, antidepressants, acetylcholinesterase inhibitors effective for treating Alzheimer’s disease, and alkaloids possessing antitumor activity .

安全和危害

属性

IUPAC Name |

5,7-dibromo-3,4-dihydro-1H-naphthalen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Br2O/c11-7-3-6-4-8(13)1-2-9(6)10(12)5-7/h3,5H,1-2,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALUHKAAEBQKYPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=C(C=C2Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Br2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10567199 |

Source

|

| Record name | 5,7-Dibromo-3,4-dihydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dibromo-2-tetralone | |

CAS RN |

144066-44-4 |

Source

|

| Record name | 5,7-Dibromo-3,4-dihydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

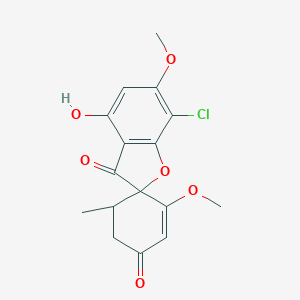

![(7R,8R,9S,13S,14S)-7,13-Dimethylspiro[1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B117660.png)

![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane](/img/structure/B117688.png)